2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate
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Overview
Description
2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate is a synthetic organic compound belonging to the class of purinones. It is characterized by its complex structure, which includes a purine moiety with a butoxy group and an amino group, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the butoxy and amino groups. The final step involves the attachment of the phenylpropanoate moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-((6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)phenyl)acetate
- Methyl 2-(3-((6-amino-2-butoxy-8-hydroxy-9H-purin-9-yl)methyl)phenyl)acetate
Uniqueness
2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate is unique due to its specific structural features, such as the combination of the purine core with the butoxy and amino groups.
Properties
Molecular Formula |
C19H22N5O4- |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-15(20)14-16(23-18)24(19(27)21-14)10-12-6-5-7-13(9-12)11(2)17(25)26/h5-7,9,11H,3-4,8,10H2,1-2H3,(H,21,27)(H,25,26)(H2,20,22,23)/p-1 |
InChI Key |
WLRXOIYYGHYUNS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC(=CC=C3)C(C)C(=O)[O-])N |
Origin of Product |
United States |
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